tert-butyl N-[2-hydroxy-2-(naphthalen-2-yl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-hydroxy-2-(naphthalen-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.36 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a naphthyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[2-hydroxy-2-(naphthalen-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-2-(naphthalen-2-yl)ethylamine . The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
tert-butyl N-[2-hydroxy-2-(naphthalen-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration) . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-2-(naphthalen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the naphthyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
tert-butyl N-[2-hydroxy-2-(naphthalen-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-(2-hydroxyethyl)carbamate: This compound lacks the naphthyl group, making it less hydrophobic and less likely to engage in π-π interactions.
tert-butyl N-(2-hydroxy-1-(naphthalen-2-yl)ethyl)carbamate: This compound has a similar structure but differs in the position of the hydroxy group, which can affect its reactivity and interactions with biological molecules.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
102090-34-6 |
---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.4 |
Purity |
95 |
Origin of Product |
United States |
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